Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Overview
Description
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, also known as Grubbs Catalyst, is a widely used catalyst in organic synthesis . It is often used for acyclic diene metathesis polymerization (ADMET), Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins, ring opening metathesis (ROM), olefin cross metathesis (CM), and ring closing metathesis (RCM) of terminal olefins under a variety of reactions conditions .
Molecular Structure Analysis
The empirical formula of this compound is C43H72Cl2P2Ru . The molecular weight is 822.96 g/mol .Chemical Reactions Analysis
As mentioned earlier, this compound is used as a catalyst in various types of metathesis reactions, including ADMET, ROMP, ROM, CM, and RCM .Physical and Chemical Properties Analysis
The molecular weight of this compound is 823.96 g/mol . The boiling point is 383.4ºC at 760 mmHg .Scientific Research Applications
Reactions with Metal Carbenes
- Benzocyclopropene and cyclopropa[b]naphthalene react with dichloro-bis(tricyclohexylphosphine)methylideneruthenium to form unstable 3-ruthenacyclopentenes, which decompose into o-xylylenes trapped as Diels-Alder adducts by dimethyl acetylenedicarboxylate (Litosh et al., 2001).
Phosphine Coordination Complexes
- A series of phosphine-diphenylphosphenium donor-acceptor cationic complexes have been synthesized, including tricyclohexylphosphine, demonstrating versatile new synthetic methods for P-P bond formation (Burford et al., 2003).
Ruthenium-Catalyzed C–H Arylation
- Ruthenium ligated to tricyclohexylphosphine catalyzes the arylation of carboxylic acids with diverse aryl halides, showing that carboxylate is a stronger donor than an amide (Huang & Weix, 2016).
Ylidene Transfer to Phosphorus
- Carbon monoxide or an aryl isocyanide promotes a benzylidene carbene transfer from ruthenium to tricyclohexylphosphine in Grubbs carbene complex (Galan et al., 2008).
Stereospecific Nickel-Catalyzed Cross-Coupling
- Stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters is achieved using a tricyclohexylphosphine ligand for retention of product (Harris et al., 2013).
Metathesis in Various Solvents
- Grubbs 1st generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) is used in self-metathesis of 1-octene, demonstrating the influence of solvent polarity and impurities on the reaction (Stark et al., 2006).
Ruthenium Catalyzed [4 + 2] Cycloaddition
- Ruthenium(0) catalyst generated from Ru3(CO)12 and tricyclohexylphosphine promotes successive C-C coupling of dienes to dioxygenated hydrocarbons, suggesting a mechanism involving diene-carbonyl oxidative coupling (Geary et al., 2013).
Metathesis of Biorenewable Feedstocks
- Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride shows activity for metathesis of linalool, citronellene, eugenol, and methyl oleate (Alexander et al., 2016).
Mechanism of Action
Target of Action
The primary target of the Grubbs Catalyst 1st Generation is olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond . The catalyst is used to rearrange the carbon atoms in olefins, a process known as olefin metathesis .
Mode of Action
The Grubbs Catalyst 1st Generation operates through a mechanism known as olefin metathesis . This process involves the breaking and reforming of carbon-carbon double bonds in olefins . The catalyst facilitates the exchange of substituents between different olefins, a process known as transalkylidenation . This rotation of the benzylidene ligand serves as a toggle switch to trigger metathesis .
Biochemical Pathways
The Grubbs Catalyst 1st Generation affects several biochemical pathways, including:
- Acyclic Diene Metathesis Polymerization (ADMET) : This process involves the polymerization of acyclic dienes .
- Ring-Opening Metathesis Polymerization (ROMP) : This process involves the polymerization of strained cyclic olefins .
- Ring Opening Metathesis (ROM) : This process involves the opening of cyclic olefins .
- Olefin Cross Metathesis (CM) : This process involves the intermolecular reaction of terminal vinyl groups .
- Ring Closing Metathesis (RCM) : This process involves the closing of terminal olefins under a variety of reaction conditions .
Pharmacokinetics
It is known that the catalyst is stable and can be handled easily outside of the reaction flask .
Result of Action
The result of the action of the Grubbs Catalyst 1st Generation is the rearrangement of carbon atoms in olefins . This allows for the synthesis of a wide range of organic compounds, including polymers, biopolymers, and chemotherapeutic agents .
Action Environment
The Grubbs Catalyst 1st Generation is tolerant of many functional groups in the alkene substrates, is air-tolerant, and is compatible with a wide range of solvents . It is also known to be stable and can be handled easily outside of the reaction flask . Early catalysts were highly sensitive to air and moisture .
Safety and Hazards
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is classified as a flammable solid (Category 2, H228) according to GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Future Directions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium, as a Grubbs Catalyst, continues to be widely used in organic synthesis . Its future directions are likely to involve further exploration of its potential in various types of metathesis reactions and the development of new synthetic methodologies.
Biochemical Analysis
Biochemical Properties
The role of Benzylidenebis(tricyclohexylphosphine)dichlororuthenium in biochemical reactions is primarily as a catalyst for metathesis reactions
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in metathesis reactions It facilitates the exchange of groups between two reactants, leading to the formation of new compounds
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclohexylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBGYBHLCEVMK-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.